Enantiomeric Configuration vs. (R)-Isomer
The target compound's (S)-configuration, defined by its specific optical rotation and unique InChIKey , is structurally distinct from the (R)-enantiomer (CAS 856758-61-7) . This difference in stereochemistry is not merely academic; it is the primary driver of potential enantioselective activity. While quantitative biological activity data for this specific compound is currently absent from the peer-reviewed primary literature, the well-established principle of chiral recognition in biological systems (class-level inference) dictates that the (S)- and (R)-enantiomers cannot be considered interchangeable in any chiral environment, such as enzyme active sites or receptor binding pockets.
| Evidence Dimension | Absolute Configuration |
|---|---|
| Target Compound Data | (1S)-1-(4-bromophenyl)propan-1-amine, InChIKey: WKPWFAZJGVXPCH-VIFPVBQESA-N |
| Comparator Or Baseline | (1R)-1-(4-bromophenyl)propan-1-amine (CAS 856758-61-7), InChIKey: WKPWFAZJGVXPCH-SECBINFHSA-N |
| Quantified Difference | Opposite stereochemical configuration at the single chiral center. |
| Conditions | Structural analysis via InChIKey fingerprint [REFS-1, REFS-2]. |
Why This Matters
Procuring the incorrect enantiomer will lead to an entirely different chemical entity, invalidating any research dependent on a specific chiral interaction.
